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For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of

tetraphenylstibonium bromide (Ph₄SbBr), a compound of interest to researchers, scientists,

and professionals in the field of drug development. Leveraging crystallographic data, this

document outlines the precise spatial arrangement of its constituent atoms, offering insights

into its structural characteristics.

Core Molecular Structure: A Distorted Trigonal
Bipyramid
The molecular geometry of tetraphenylstibonium bromide is characterized by a central

antimony (Sb) atom coordinated to four phenyl groups and one bromide ion. X-ray

crystallographic studies have unequivocally established that the geometry around the antimony

atom is best described as a distorted trigonal bipyramid.[1]

In this configuration, three of the phenyl groups occupy the equatorial positions, forming a

triangular plane around the central antimony atom. The fourth phenyl group and the bromide

ion are situated at the apical positions, directly opposite each other along the principal axis of

the molecule. This arrangement leads to a non-uniform distribution of bond lengths and angles,

a key feature of this compound's stereochemistry.
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Quantitative Structural Parameters
The precise bond lengths and angles of tetraphenylstibonium bromide have been

determined through single-crystal X-ray diffraction. These data are crucial for understanding

the steric and electronic environment of the antimony center and are summarized in the table

below.

Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions a = 16.293(3) Å

b = 10.616(3) Å

c = 12.507(2) Å

β = 105.60(1)°

Bond Lengths

Apical Sb-Br 2.965(1) Å

Apical Sb-C 2.151(9) Å

Mean Equatorial Sb-C 2.102(9) Å

Table 1: Crystallographic and Bond Length Data for Tetraphenylstibonium Bromide.[1]

The significant elongation of the apical Sb-Br bond is a noteworthy feature, suggesting a more

labile interaction compared to the covalent Sb-C bonds. The distinction between the apical and

equatorial Sb-C bond lengths further underscores the distorted nature of the trigonal

bipyramidal geometry.

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the molecular structure of tetraphenylstibonium bromide was achieved

through the well-established technique of single-crystal X-ray diffraction. The general
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experimental workflow for such an analysis is as follows:

Crystal Growth: High-quality single crystals of tetraphenylstibonium bromide are grown

from a suitable solvent by methods such as slow evaporation or cooling.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to

the beam. The diffracted X-rays are recorded by a detector.

Structure Solution: The collected diffraction data is processed to determine the unit cell

parameters and space group. The positions of the atoms within the unit cell are then

determined using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental data to

improve the accuracy of the atomic positions, bond lengths, and bond angles.

Logical Relationship of Molecular Geometry
The following diagram illustrates the logical hierarchy of the structural determination of

tetraphenylstibonium bromide, from the fundamental atomic composition to the detailed

molecular geometry.
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Figure 1: Logical flow from atomic composition to the refined molecular geometry of
tetraphenylstibonium bromide.

This in-depth guide provides a foundational understanding of the molecular geometry of

tetraphenylstibonium bromide. The presented data and methodologies are essential for

researchers engaged in fields where the precise three-dimensional structure of a molecule

dictates its properties and interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effect of the counter-ion on the structures of tetraphenylantimony(V)–stibonium
compounds: crystal and molecular structures of tetraphenylantimony(V) bromide,
perchlorate, and tetraphenylborate - Journal of the Chemical Society, Perkin Transactions 2
(RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Unveiling the Stereochemistry of Tetraphenylstibonium
Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093317#tetraphenylstibonium-bromide-molecular-
geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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